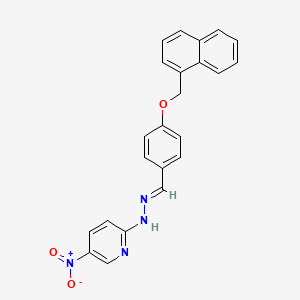
4-(1-Naphthylmethoxy)benzaldehyde (5-nitro-2-pyridinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(1-naphthalenylmethoxy)phenyl]methylideneamino]-5-nitro-2-pyridinamine is a member of naphthalenes.
Applications De Recherche Scientifique
Synthesis and Characterization : New complexes and ligands involving substituted benzaldehyde hydrazones, including structures similar to 4-(1-Naphthylmethoxy)benzaldehyde (5-nitro-2-pyridinyl)hydrazone, have been synthesized and characterized. These compounds demonstrate moderate to excellent yields and have been analyzed for their physical properties and spectra, including IR, MS, and NMR spectroscopy (Abu-Surrah et al., 2010).
Catalytic Applications : Certain benzaldehyde thiosemicarbazone complexes, akin to the chemical structure of interest, exhibit significant catalytic efficiency in C–C and C–N coupling reactions. This highlights the potential of such compounds in facilitating organic synthesis processes (Dutta et al., 2012).
Metal Complex Formation : Studies have explored the interactions of hydrazone compounds with metal ions, leading to the formation of complexes. This research provides insights into the molecular design of hydrazone reagents that are highly sensitive and selective (Odashima et al., 1993).
Biomedical Research : Research into the antimicrobial activity of coordination compounds involving hydrazones derived from 5-nitro-2-furaldehyde indicates selective activity against various microorganisms. This suggests potential biomedical applications for such compounds (Samus’ et al., 1994).
Photophysical Properties : The synthesis and study of 4-((E)-2-benzylidenehydrazinyl)benzonitrile derivatives, related in structure to the compound of interest, reveal their photophysical properties and potential for cytotoxic activity. This opens avenues for their application in photochemistry and photobiology (Tripathi et al., 2019).
Propriétés
Formule moléculaire |
C23H18N4O3 |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
N-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C23H18N4O3/c28-27(29)20-10-13-23(24-15-20)26-25-14-17-8-11-21(12-9-17)30-16-19-6-3-5-18-4-1-2-7-22(18)19/h1-15H,16H2,(H,24,26)/b25-14+ |
Clé InChI |
SFOWSFRAUJGEOT-AFUMVMLFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)/C=N/NC4=NC=C(C=C4)[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=NNC4=NC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=NNC4=NC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



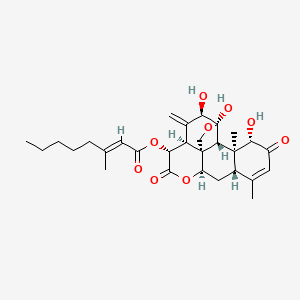
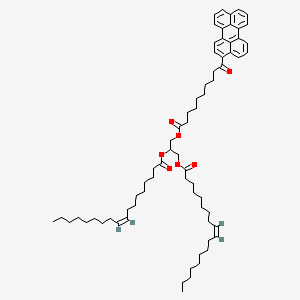
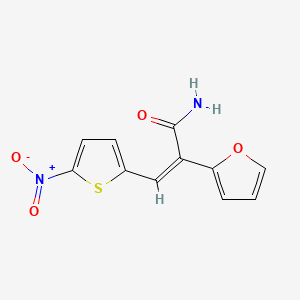

![(16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1242675.png)
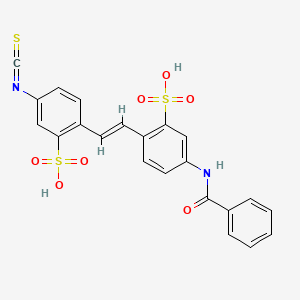

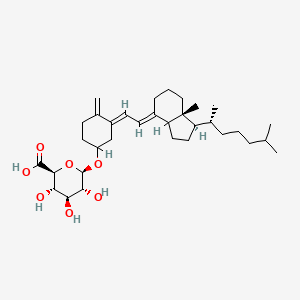
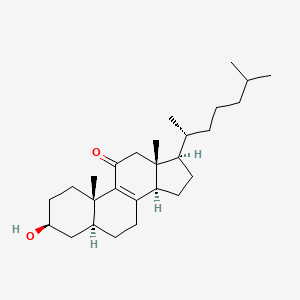

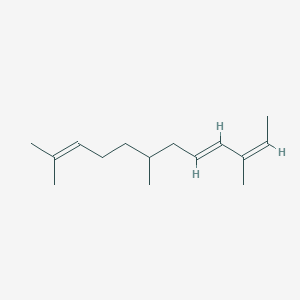
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1242686.png)
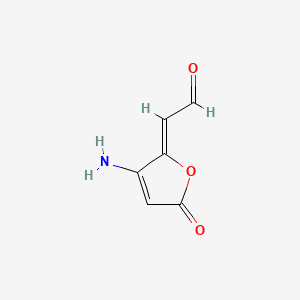
![[(3S,6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1242688.png)